(R)-1-((Benzyloxy)carbonyl)-1,2,3,4-tetrahydroquinoline-2-carboxylic acid
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Overview
Description
®-1-((Benzyloxy)carbonyl)-1,2,3,4-tetrahydroquinoline-2-carboxylic acid is a complex organic compound that belongs to the class of tetrahydroquinolines. This compound is characterized by the presence of a benzyloxycarbonyl group attached to the nitrogen atom and a carboxylic acid group at the second position of the tetrahydroquinoline ring. It is of significant interest in organic synthesis and medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmacologically active compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-((Benzyloxy)carbonyl)-1,2,3,4-tetrahydroquinoline-2-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the tetrahydroquinoline core. This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form the tetrahydroquinoline ring.
Introduction of the Benzyloxycarbonyl Group: The benzyloxycarbonyl group is introduced via a reaction with benzyl chloroformate in the presence of a base such as triethylamine.
Carboxylation: The carboxylic acid group is introduced through a carboxylation reaction, often using carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods
In an industrial setting, the production of ®-1-((Benzyloxy)carbonyl)-1,2,3,4-tetrahydroquinoline-2-carboxylic acid may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high selectivity and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, to form quinoline derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to convert the carboxylic acid group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted tetrahydroquinoline derivatives.
Scientific Research Applications
®-1-((Benzyloxy)carbonyl)-1,2,3,4-tetrahydroquinoline-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block in combinatorial chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It serves as a precursor in the synthesis of pharmacologically active compounds, particularly those targeting neurological and cardiovascular diseases.
Industry: The compound is utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of ®-1-((Benzyloxy)carbonyl)-1,2,3,4-tetrahydroquinoline-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group can act as a protecting group, allowing the compound to selectively interact with its target. The carboxylic acid group can form hydrogen bonds with amino acid residues in the active site of enzymes, thereby modulating their activity. The tetrahydroquinoline ring structure provides a rigid framework that enhances the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
®-1-((Benzyloxy)carbonyl)-2-piperidinecarboxylic acid: This compound shares a similar benzyloxycarbonyl group but has a piperidine ring instead of a tetrahydroquinoline ring.
®-1-((Benzyloxy)carbonyl)-1,2,3,4-tetrahydroisoquinoline-2-carboxylic acid: This compound has an isoquinoline ring structure, which is closely related to the tetrahydroquinoline ring.
Uniqueness
®-1-((Benzyloxy)carbonyl)-1,2,3,4-tetrahydroquinoline-2-carboxylic acid is unique due to its specific ring structure and functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
(2R)-1-phenylmethoxycarbonyl-3,4-dihydro-2H-quinoline-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO4/c20-17(21)16-11-10-14-8-4-5-9-15(14)19(16)18(22)23-12-13-6-2-1-3-7-13/h1-9,16H,10-12H2,(H,20,21)/t16-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUWSCDKXOAADST-MRXNPFEDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1C(=O)O)C(=O)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=CC=CC=C2N([C@H]1C(=O)O)C(=O)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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